molecular formula C17H18N4O2S B2751513 7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 313470-38-1

7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2751513
CAS RN: 313470-38-1
M. Wt: 342.42
InChI Key: LBTKJZLUWPZJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione, also known as AMPT, is a purine derivative that has been studied for its potential use in scientific research. This compound is a potent inhibitor of adenosine production, which has led to its investigation as a tool for studying the role of adenosine in various biological processes.

Scientific Research Applications

Novel Biocides

Research on novel cyclic-amine monomers, such as hydantoin-containing polymers, demonstrates the antibacterial activities of these compounds. These studies explore the synthesis and characterization of polymers with high antibacterial properties against common pathogens like Escherichia coli, showcasing the potential of purine derivatives in developing new antibacterial materials (Sun & Sun, 2001).

Pharmaceutical Applications

The study of methylxanthines, which are closely related to purine derivatives, reveals their multifaceted therapeutic potential. Through nuclear magnetic resonance and computational studies, researchers have elucidated the differences in biological activity profiles of compounds in the methylxanthines series, such as caffeine, theobromine, and theophylline. This research underscores the importance of understanding intra- and intermolecular interactions for the effective design of pharmaceuticals targeting specific receptors in the brain (Latosinska et al., 2014).

Synthetic Methodologies

Studies have also focused on the synthesis of furans, pyrroles, thiophenes, and related derivatives, highlighting the versatility of purine derivatives in organic synthesis. These works contribute to the broader field of synthetic organic chemistry, providing new methodologies for constructing complex molecules with potential applications in materials science and drug development (Yin et al., 2008).

properties

IUPAC Name

3-methyl-8-(2-phenylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKJZLUWPZJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.